Epoxymicheliolide

Beschreibung

Eigenschaften

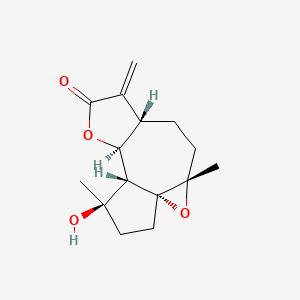

IUPAC Name |

(1R,3S,6S,10S,11S,12R)-12-hydroxy-3,12-dimethyl-7-methylidene-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradecan-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-8-9-4-5-14(3)15(19-14)7-6-13(2,17)11(15)10(9)18-12(8)16/h9-11,17H,1,4-7H2,2-3H3/t9-,10-,11-,13+,14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFWNFKWDSMXFLK-NCWRXGJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC23C1C4C(CCC2(O3)C)C(=C)C(=O)O4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CC[C@@]23[C@H]1[C@@H]4[C@@H](CC[C@@]2(O3)C)C(=C)C(=O)O4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Derivatization from Micheliolide

This compound is synthesized via epoxidation of micheliolide (C15H20O3), a sesquiterpene lactone isolated from Michelia compressa and related species. The epoxidation reaction introduces an oxygen atom across the 1β,10β double bond, forming a stable epoxy group.

Key Reaction Conditions

-

Reagent : Meta-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at 0–25°C.

-

Stoichiometry : 1.2 equivalents of m-CPBA relative to micheliolide.

Mechanistic Pathway

The electrophilic oxygen from m-CPBA attacks the electron-rich double bond of micheliolide, forming a cyclic oxonium intermediate. Subsequent ring opening yields the epoxide with retention of stereochemistry at C1 and C10.

Yield Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Maximizes regioselectivity (85–90%) |

| Solvent Polarity | Low (DCM) | Prevents side reactions |

| Catalyst | None | Avoids over-oxidation |

Source reports a typical isolated yield of 78–82% after column chromatography.

Natural Extraction and Purification

Plant-Based Isolation

While this compound is primarily synthesized, its parent compound micheliolide is extracted from Michelia species. Key steps include:

-

Extraction : Dried plant material (leaves/stems) is macerated in methanol (MeOH) at 40°C for 48 hours.

-

Partitioning : The crude extract is partitioned with ethyl acetate (EtOAc) to isolate non-polar lactones.

-

Chromatography : Silica gel column chromatography using a hexane-EtOAc gradient (7:3 to 1:1) isolates micheliolide.

Semisynthetic Approach

Micheliolide extracted from plants is epoxidized as described in Section 1.1, bypassing full synthetic routes.

Analytical Characterization

Structural Confirmation

Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| 1H NMR (CDCl3) | δ 5.48 (d, J=3.2 Hz, H-13), δ 1.32 (s, H3-14) | |

| 13C NMR | δ 170.2 (C-12), δ 109.5 (C-15) | |

| HRMS | [M+Na]+ m/z 287.1624 (calc. 287.1628) |

Chromatographic Purity

| Hazard Code | Risk Statement | Precautionary Measure |

|---|---|---|

| H315 | Causes skin irritation | Wear nitrile gloves |

| H319 | Causes serious eye irritation | Use eye protection |

| H335 | May cause respiratory irritation | Use in fume hood |

Source emphasizes avoiding aqueous solutions to prevent hydrolysis.

Industrial-Scale Production Challenges

Scalability Limitations

Cost Drivers

| Component | Cost Contribution (%) |

|---|---|

| m-CPBA | 45 |

| Chromatography | 30 |

| Solvent Recovery | 15 |

Emerging Synthetic Strategies

Analyse Chemischer Reaktionen

Types of Reactions

Epoxymicheliolide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: This compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled temperature and pH conditions.

Major Products Formed

The major products formed from these reactions include various this compound derivatives with modified functional groups. These derivatives often exhibit enhanced biological activities and are used in further research and development .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Mechanisms of Action:

EMCL has been shown to inhibit the proliferation of various cancer cell lines, including renal cell carcinoma (RCC) and lung cancer. The compound exerts its anticancer effects primarily through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, which is crucial in regulating inflammation and cell survival in cancerous cells.

- Renal Cell Carcinoma:

- Lung Cancer:

- Colorectal Cancer:

Anti-inflammatory Effects

EMCL's anti-inflammatory properties are particularly relevant in treating gastrointestinal disorders such as ulcerative colitis. The compound modulates macrophage activity by inhibiting pro-inflammatory cytokines and promoting antioxidant signaling pathways.

- Ulcerative Colitis:

Osteoclastogenesis Inhibition

Recent studies have indicated that EMCL can inhibit osteoclastogenesis, which is critical in conditions like osteoporosis. The compound reduces osteoclast production by blocking ERK1/2 phosphorylation and NFATc1 nuclear translocation, thus preventing bone resorption .

Summary Table of Applications

Wirkmechanismus

Epoxymicheliolide exerts its effects through several mechanisms:

Anti-inflammatory: It inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.

Anticancer: The compound induces apoptosis in cancer cells by activating the mitochondrial and caspase-dependent pathways.

Neuroprotective: This compound targets histone H2B, leading to the inhibition of neuroinflammation by recruiting E3 ligase RNF20 and promoting histone monoubiquitination.

Vergleich Mit ähnlichen Verbindungen

Alantolactone

Structural Similarity : Both EMCL and alantolactone are sesquiterpene lactones, characterized by a guaiane skeleton with an α,β-unsaturated carbonyl group critical for electrophilic reactivity.

Mechanistic Differences :

- Targets : Alantolactone inhibits IKKβ kinase activity, blocking NF-κB/COX-2 signaling in glioblastoma. EMCL also targets IKKβ but at distinct residues (L281 and L25).

- Efficacy : Alantolactone exhibits IC₅₀ values of 5–10 µM in glioblastoma cells, while EMCL shows higher potency with IC₅₀ values of 0.01 kcal mol⁻¹Å⁻¹ in RCC cells.

Isolinderalactone

Structural Similarity : Isolinderalactone shares a sesquiterpene lactone backbone but differs in ring substitution patterns.

Functional Contrast :

- Targets: Isolinderalactone inhibits inducible nitric oxide synthase (iNOS) with an IC₅₀ of 0.30 µM, reducing nitric oxide production in macrophages.

- Anticancer Activity : Both compounds induce apoptosis, but EMCL uniquely suppresses MMP-9/-2 activity to inhibit metastasis.

Comparison with Functionally Similar Compounds

Dimethyl Fumarate (DMF)

Structural Dissimilarity : DMF is a fumaric acid ester, chemically distinct from sesquiterpene lactones.

Functional Overlap :

- Pathways : Both compounds inhibit TAK1-NF-κB and activate Keap1-NRF2 to alleviate colitis.

- Efficacy : DMF reduces colitis severity at 50–100 mg/kg in mice, while EMCL achieves similar effects at 10 mg/kg.

- Unique Features : EMCL additionally targets histone H2B ubiquitination, a mechanism absent in DMF.

Pyrrolidinedithiocarbamate (PDTC)

Mechanistic Comparison :

Biologische Aktivität

Epoxymicheliolide (EMCL) is a novel guaiane-type sesquiterpene lactone derived from Tanacetum parthenium (feverfew), recognized for its diverse biological activities, particularly in oncology and bone metabolism. This article delves into the mechanisms through which EMCL exerts its effects, supported by recent research findings and case studies.

Anticancer Properties

EMCL has been shown to inhibit tumor growth and metastasis in various cancer types, including renal cell carcinoma (RCC) and glioma. The primary mechanisms involve the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway and the downregulation of cyclooxygenase-2 (COX-2).

- Renal Cell Carcinoma : In a study, EMCL significantly suppressed RCC cell proliferation and induced apoptosis via mitochondrial and caspase-dependent pathways. It inhibited epithelial-mesenchymal transition, thereby reducing cell invasion and metastasis. The study utilized assays such as CCK-8 for cell viability and wound-healing assays to assess migration .

- Glioma : EMCL also demonstrated potential in glioma treatment by downregulating the NF-κB/COX-2 pathway, contributing to reduced cell viability and invasion .

Osteoclastogenesis Inhibition

Recent studies have highlighted EMCL's role in bone health by inhibiting osteoclastogenesis, which is crucial in preventing osteoporosis. EMCL suppresses the phosphorylation of ERK1/2 and prevents NFATc1 nuclear translocation, key steps in osteoclast differentiation.

- Osteoporosis Resistance : In ovariectomized (OVX) mice models, EMCL significantly reduced osteoclast numbers and bone resorption, suggesting its therapeutic potential against estrogen deficiency-induced osteoporosis .

Case Studies & Experimental Data

| Study Focus | Findings | Methodology |

|---|---|---|

| RCC Tumor Growth | EMCL inhibited RCC proliferation and induced apoptosis. | CCK-8 assay, immunofluorescence analysis |

| Glioma Cell Viability | Downregulation of COX-2 via NF-κB inhibition led to reduced glioma cell viability. | Wound healing assay, CCK-8 assay |

| Osteoclastogenesis | EMCL reduced osteoclast production by inhibiting ERK1/2 and NFATc1 signaling pathways. | In vivo OVX mouse model |

Q & A

Q. How can conflicting results between in vitro and in vivo EMCL studies be systematically addressed?

- Answer : Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate in vitro potency with in vivo exposure. Use genetically engineered models (e.g., NF-κB reporter mice) to track pathway inhibition in real time. Cross-validate findings with orthogonal assays (e.g., PET imaging for tumor metabolism) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.